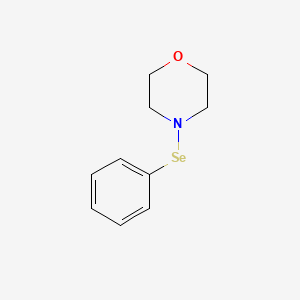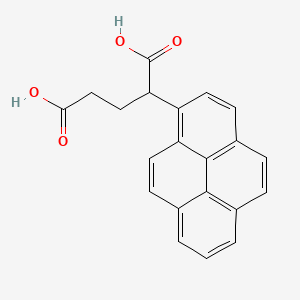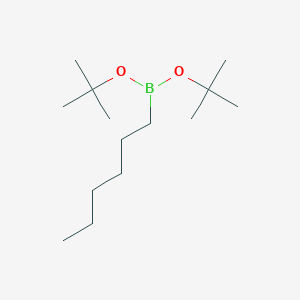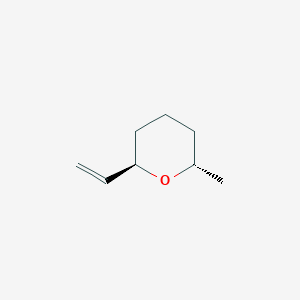
6-(Benzyloxy)hex-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Benzyloxy)hex-2-en-1-ol is an organic compound with the molecular formula C13H18O2 It is characterized by a benzyl group attached to a hexenol chain, which imparts unique chemical properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)hex-2-en-1-ol typically involves the reaction of benzyl alcohol with hex-2-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzyl alcohol is reacted with hex-2-en-1-ol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the ether bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
6-(Benzyloxy)hex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the benzyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid.
Reduction: 6-(Benzyloxy)hexanol.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
6-(Benzyloxy)hex-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(Benzyloxy)hex-2-en-1-ol depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s hydroxyl group is converted to a carbonyl group through the transfer of electrons. In biological systems, the compound may interact with cellular targets, disrupting microbial cell walls or interfering with metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-(Benzyloxy)hex-1-en-3-ol: Similar structure but with a different position of the double bond and hydroxyl group.
6-(Benzyloxy)hexane-1-ol: Saturated analog without the double bond.
6-(Benzyloxy)hex-2-yn-1-ol: Analog with a triple bond instead of a double bond.
Uniqueness
6-(Benzyloxy)hex-2-en-1-ol is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of both a benzyl group and an unsaturated hexenol chain allows for diverse chemical transformations and interactions in various research and industrial contexts.
Propiedades
| 83458-91-7 | |
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
6-phenylmethoxyhex-2-en-1-ol |
InChI |
InChI=1S/C13H18O2/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h1,3-6,8-9,14H,2,7,10-12H2 |
Clave InChI |
DEORESRIUGNIIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCCC=CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








